2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Overview
Description
The closest compound I found is “4-Chloro-2-fluorophenylboronic acid” which is a solid substance used in laboratory chemicals . It has an empirical formula of C6H5BClFO2 .
Molecular Structure Analysis
The molecular weight of “4-Chloro-2-fluorophenylboronic acid” is 174.37 . The SMILES string is OB(O)C1=CC=C(Cl)C=C1F .Physical and Chemical Properties Analysis
The “4-Chloro-2-fluorophenylboronic acid” has a melting point of 233.5°C to 235.5°C, a boiling point of 289.2°C, and a flash point of 128.7°C .Scientific Research Applications
Fluorine-Containing Organic Synthesis
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid is utilized in the synthesis of various fluorine-containing organic compounds. For instance, it's used in the Reformatskii-Claisen reaction to create useful synthetic building blocks like 2,2-difluoro-4-pentenoic acid, demonstrating its role in creating versatile organic molecules with potential applications in pharmaceuticals and materials science (Greuter, Lang & Romann, 1988).
Synthesis of Biologically Active Compounds
The compound plays a crucial role in synthesizing biologically active compounds. For example, it's used as a starting material for the facile synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon in creating biologically active compounds (Wei, Makowski & Rutherford, 2012).
In Chemical Synthesis and Industrial Processes
This acid derivative is also involved in the chemical synthesis and industrial processes. Its reactivity with various reagents has been studied extensively to develop novel synthetic pathways and products. This includes its reaction with styrenes to produce acetophenones containing fluorine, which are valuable in chemical industries (Nad, Talalaeva, Kazennikova & Kocheshkov, 1959).
Electrochemical Studies
The electrochemical behavior of derivatives of this compound, like difluoroacetic acid, has been studied, indicating its significance in electrochemical research. Such studies are crucial for understanding the electrochemical properties of fluorinated compounds (Inesi & Rampazzo, 1974).
Environmental Impact Studies
This compound has been examined in environmental studies, particularly in the context of its potential degradation products and their impact. Research into the atmospheric degradation of related fluorinated compounds highlights the importance of understanding the environmental behavior of such chemicals (Ellis, Mabury, Martin & Muir, 2001).
Safety and Hazards
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGIFZFAIJZROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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